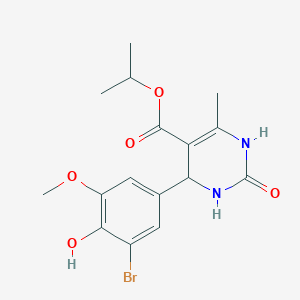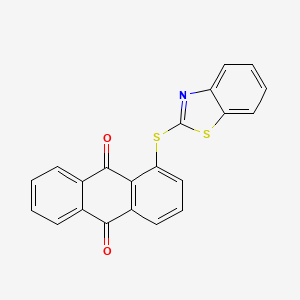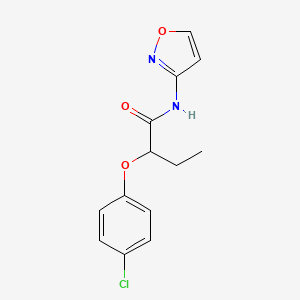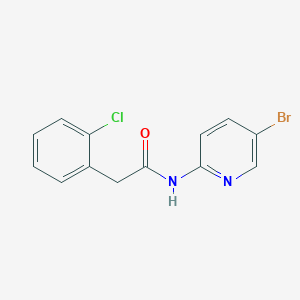![molecular formula C20H22N2O2 B4985288 N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4985288.png)
N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of intracellular tyrosine kinases that play a critical role in signal transduction pathways involved in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune disorders.
Wirkmechanismus
N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide selectively inhibits JAK3, which plays a critical role in signal transduction pathways involved in the immune system. By inhibiting JAK3, N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide blocks the activation of downstream signaling pathways, leading to decreased production of pro-inflammatory cytokines and immune cell proliferation.
Biochemical and Physiological Effects:
N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to have potent anti-inflammatory and immunosuppressive effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ), and to inhibit the proliferation of T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its potency and selectivity can also pose a challenge in designing experiments to investigate its effects on other signaling pathways. In addition, N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide has a relatively short half-life, which can make it difficult to maintain consistent levels in in vitro and in vivo experiments.
Zukünftige Richtungen
Future research on N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide could focus on its potential therapeutic applications in other autoimmune disorders, such as multiple sclerosis and lupus. It could also investigate its effects on other signaling pathways involved in immune function and inflammation. In addition, studies could be conducted to optimize the dosing and administration of N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide to maximize its therapeutic efficacy.
Synthesemethoden
N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with N-(3-aminophenyl)cyclopentanecarboxamide in the presence of triethylamine to yield N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing transplant rejection.
Eigenschaften
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-6-4-7-15(12-14)19(23)22-18-11-5-8-16(13-18)20(24)21-17-9-2-3-10-17/h4-8,11-13,17H,2-3,9-10H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTFTEHLODKJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N~1~-Cyclopentyl-3-[(3-methylbenzoyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-butylphenyl)diazenyl]-2-(3-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985220.png)
![N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4985227.png)


![(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)

![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)

![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)